molecular formula C13H12FN3O4 B500501 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate CAS No. 501650-03-9

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate

Cat. No.: B500501
CAS No.: 501650-03-9
M. Wt: 293.25g/mol
InChI Key: MPUGMOOCRUVYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is an ester derivative of the nitroimidazole scaffold, structurally related to metronidazole, a well-known antimicrobial agent. The compound features a 2-methyl-5-nitroimidazole core linked via an ethyl spacer to a 4-fluorobenzoate group. This modification enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability . The nitroimidazole moiety is critical for anaerobic antibacterial and antiparasitic activity, while the 4-fluorobenzoate ester introduces steric and electronic effects that modulate target interactions.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUGMOOCRUVYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Selection and Stoichiometric Considerations

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate begins with metronidazole (171 mg, 1.0 mmol) and 4-fluorobenzoic acid (1.2 equivalents) as primary substrates. Dicyclohexylcarbodiimide (DCC, 245 mg, 1.2 mmol) serves as a carboxyl-activating agent, while 4-dimethylaminopyridine (DMAP, 0.35 mmol) catalyzes the esterification in dichloromethane (DCM, 10 mL). The use of DCC ensures the formation of an active O-acylisourea intermediate, which reacts with the hydroxyl group of metronidazole to form the desired ester. Stoichiometric excess of 4-fluorobenzoic acid (1.2 equiv.) drives the reaction to completion, minimizing side products.

Reaction Conditions and Kinetic Profile

The reaction proceeds at room temperature (25°C) over 40–45 hours, as monitored by thin-layer chromatography (TLC). Prolonged reaction times are necessary to achieve high conversion rates due to the steric hindrance imposed by the imidazole ring of metronidazole. Quenching with 0.5 M HCl (20 mL) neutralizes unreacted DCC, forming dicyclohexylurea (DCU), which is removed during workup. Subsequent basification with saturated sodium bicarbonate ensures protonation of residual acid, facilitating extraction into DCM.

Workup and Purification Strategies

Extraction and Solvent Removal

The crude product is extracted with DCM (3 × 15 mL), and the combined organic layers are dried over anhydrous sodium sulfate. Rotary evaporation under reduced pressure yields a viscous residue, which is subjected to column chromatography on silica gel with a gradient eluent (ethyl acetate:hexane, 3:7 to 7:3). This step removes DCU and unreacted starting materials, affording the pure ester derivative in 85% yield.

Crystallization and Crystal Growth

Recrystallization from slow evaporation of DCM produces colorless block-shaped crystals suitable for X-ray diffraction. The choice of DCM as a solvent ensures moderate solubility at room temperature, enabling controlled nucleation and growth. Crystals are harvested after 7–10 days, with dimensions of 0.50 × 0.29 × 0.16 mm.

Structural Characterization and Crystallographic Analysis

Molecular Geometry and Dihedral Angles

The title compound crystallizes in the monoclinic space group Cc with unit cell parameters a = 8.9669 Å, b = 18.784 Å, c = 7.8288 Å, and β = 99.684°. The benzene (C1–C6) and imidazole (N1/C10/C11/N2/C12) rings exhibit planarity, with a dihedral angle of 32.77° between their mean planes. This non-coplanar arrangement minimizes steric clashes between the fluorobenzoyl and imidazole moieties.

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å or °)
O1–C71.195 (3)
O2–C71.349 (3)
N1–C121.349 (3)
C7–O2–C8117.1 (2)
C12–N1–C10104.7 (2)

Hydrogen Bonding and Crystal Packing

Intermolecular C–H···O hydrogen bonds (e.g., C1–H1A···O1, 2.57 Å) stabilize the crystal lattice, forming a three-dimensional network. The nitro group (O3–N3–O4) participates in weak C–H···O interactions, further enhancing structural rigidity.

Mechanistic Insights into the Esterification Process

Role of DCC and DMAP

DCC activates 4-fluorobenzoic acid via nucleophilic attack by the carbonyl oxygen, generating an O-acylisourea intermediate. DMAP, a strong Lewis base, accelerates this step by deprotonating the intermediate, facilitating nucleophilic substitution by the metronidazole hydroxyl group. The mechanism avoids racemization, making it suitable for chiral substrates.

Side Reactions and Byproduct Formation

The primary byproduct, DCU, precipitates upon HCl quenching and is removed via filtration. Trace amounts of unreacted metronidazole are eliminated during chromatography, as evidenced by TLC analysis.

Comparative Analysis with Alternative Esterification Methods

While the DCC/DMAP system is highly effective, other methods such as Steglich esterification or carbodiimide derivatives (e.g., EDCI) could theoretically be employed. However, the reported method’s 85% yield and minimal purification steps make it superior for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products

    Reduction: The major product of reduction is 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.

Scientific Research Applications

Tumor Hypoxia Imaging

One of the primary applications of this compound is in the field of tumor hypoxia imaging . The nitroimidazole group is known for its ability to selectively accumulate in hypoxic cells, making it useful for imaging techniques such as Positron Emission Tomography (PET). This property allows for the identification and characterization of tumor microenvironments that are deficient in oxygen, which is critical for effective cancer treatment planning .

Radiopharmaceutical Development

The compound can be synthesized as a radiolabeled version using isotopes such as fluorine-18. This radiolabeling enhances its utility in nuclear medicine , particularly for non-invasive imaging of tumors. Research has demonstrated that derivatives of nitroimidazoles can be effectively labeled with fluorine-18, leading to compounds that retain their biological activity while providing valuable imaging capabilities .

Antimicrobial Activity

The imidazole ring in the compound contributes to its antimicrobial properties . Studies have indicated that similar nitroimidazole compounds exhibit significant activity against anaerobic bacteria and protozoa, suggesting potential applications in treating infections caused by these pathogens .

Case Studies

StudyFocusFindings
Study on Tumor Hypoxia Investigated the efficacy of nitroimidazole derivatives in detecting hypoxic tissuesConfirmed that compounds like this compound selectively accumulate in hypoxic tumor regions, enhancing imaging contrast .
Radiolabeling Techniques Explored methods for labeling with fluorine-18Developed efficient synthesis routes yielding high specific activity while maintaining stability in biological environments .
Antimicrobial Efficacy Evaluated against various pathogensDemonstrated effective inhibition of growth in anaerobic bacteria, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves the reduction of the nitro group to an active intermediate that can interact with biological macromolecules. This interaction can lead to the disruption of DNA synthesis and repair in microorganisms, resulting in antimicrobial activity. The molecular targets include enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Antimicrobial and Antiparasitic Activity

  • Quinoline-Metronidazole Hybrids: Compounds such as quinoline hybrid 1 (Figure 4 in ) exhibit enhanced anti-leishmanial activity compared to the target compound. This is attributed to dual mechanisms: nitroimidazole-derived nitrogen oxide (NO) release and quinoline-mediated DNA intercalation. Hybrid 1 showed >90% inhibition of Leishmania donovani promastigotes, correlating with elevated intracellular NO and reactive oxygen species (ROS) levels .
  • Sulfonyl-Tethered Benzoates : Derivatives like 10i and 10j (sulfonyl-linked 3,5-dimethylbenzoate and 4-tert-butylbenzoate) demonstrated potent leishmanicidal activity, with structural analysis suggesting that sulfonyl groups improve solubility and target binding compared to the ethyl linker in the target compound .

Anticancer Activity

  • Schiff Base Derivatives : Compound 103d, a Schiff base derived from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide, showed potent EGFR inhibition (IC₅₀ = 0.37 μM) and antiproliferative effects. The acetohydrazide moiety likely enhances hydrogen bonding with kinase domains, a feature absent in the benzoate ester of the target compound .

Central Nervous System (CNS) Activity

  • Acetamide Derivatives (OL1-OL8) : Replacing the benzoate ester with an N-(2-chlorophenyl)acetamide group (e.g., OL1) shifted therapeutic focus to anticonvulsant activity. OL1 provided 100% protection against pentylenetetrazole-induced seizures at 200 mg/kg, suggesting improved blood-brain barrier penetration due to reduced polarity .

Physicochemical Properties

  • Crystallinity : The target compound’s crystal packing involves weak C–H⋯O/N hydrogen bonds (Figure 1 in ), which may influence formulation stability compared to sulfonyl derivatives with higher melting points (e.g., 10g: 147–149°C) .

Biological Activity

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a derivative of metronidazole, a well-known antimicrobial agent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and antiglycation properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN3O4C_{13}H_{12}FN_{3}O_{4}, with a molecular weight of 275.26 g/mol. The compound features a dihedral angle of approximately 32.77° between the benzene and imidazole rings, indicating a certain degree of planarity which may influence its biological interactions .

Antibacterial Activity

Research indicates that derivatives of metronidazole, including this compound, exhibit significant antibacterial properties. Studies have shown that these compounds are effective against various strains of bacteria, particularly anaerobic bacteria. The mechanism often involves the generation of reactive nitro radicals that damage bacterial DNA .

Table 1: Antibacterial Efficacy of Metronidazole Derivatives

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)
MetronidazoleBacteroides fragilis0.5 µg/mL
This compoundClostridium difficile0.25 µg/mL
SecnidazoleHelicobacter pylori0.75 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the nitro group in the imidazole ring is believed to play a crucial role in its anticancer activity by enhancing cellular uptake and increasing reactive oxygen species (ROS) production within cancer cells .

Case Study: Anticancer Efficacy
In a study published in Pharmaceutical Biology, researchers evaluated the effects of various metronidazole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting strong potential for further development as an anticancer agent .

Antiglycation Activity

Another interesting aspect of this compound is its antiglycation potential, which refers to its ability to inhibit the formation of advanced glycation end-products (AGEs). AGEs are implicated in various chronic diseases, including diabetes and Alzheimer's disease. The study demonstrated that this derivative could effectively reduce glycation levels in vitro, indicating its potential role in mitigating complications associated with diabetes .

Q & A

Q. Methodology :

  • Synthesis : The compound is synthesized via coupling reactions between 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol and 4-fluorobenzoic acid derivatives. Sulfur-containing intermediates are oxidized to sulfonyl analogues using meta-chloroperbenzoic acid (m-CPBA) .
  • Characterization :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and linker integrity (e.g., imidazole methyl at δ 2.56 ppm, fluorobenzoate aromatic protons at δ 7.39–7.93 ppm) .
    • Elemental Analysis : Matches calculated/experimental values (e.g., C: 47.77% calc. vs. 47.79% exp.) .
    • IR Spectroscopy : Peaks at ~1715 cm1^{-1} (ester C=O) and ~1356 cm1^{-1} (nitro group) validate functional groups .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Q. Methodology :

  • Crystallography : Single-crystal X-ray diffraction data are collected and refined using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). The software’s robustness in handling anisotropic displacement parameters and twinned data is critical .
  • Validation : Tools like WinGX and ORTEP ensure geometric accuracy (e.g., bond angles, torsion angles) and generate publication-quality figures .

Advanced: What in vitro methodologies are used to evaluate its antileishmanial activity?

Q. Methodology :

  • Assay Design :
    • Strains : Activity is tested against Leishmania (V.) braziliensis and L. (L.) mexicana promastigotes using Alamar Blue or MTT assays .
    • Dose-Response : LC50_{50} values are calculated (e.g., 13 µM for L. braziliensis) .
  • Structure-Activity Relationship (SAR) :
    • Key Modifications : Sulfonyl derivatives (e.g., compound 10i ) show enhanced activity over sulfanyl analogues due to improved electrophilicity .
    • Polar Groups : Catecholic (3,4-dihydroxy) or pyrogallolic (3,4,5-trihydroxy) substituents on the benzoate moiety increase potency (LC50_{50} = 1–4 µM) .

Advanced: How is this compound utilized in PET radioligand development?

Q. Methodology :

  • Radiolabeling :
    • Precursor Synthesis : Bromo-substituted analogues are prepared for 18F^{18}F-labeling via nucleophilic substitution with 18F^{18}F-fluoride in DMSO/18-crown-6 .
    • Biodistribution : EMT-6 tumor-bearing mice are injected intravenously; uptake (%ID/g) in tumors vs. normal tissues (e.g., liver, muscle) is quantified at 30 min post-injection .
  • Metabolite Analysis : LC/MS identifies parent compounds vs. metabolites in rat plasma/urine, ensuring stability for in vivo applications .

Advanced: How do molecular docking studies inform its mechanism of action?

Q. Methodology :

  • Target Selection : Docking into Leishmania enzyme active sites (e.g., trypanothione reductase) or hypoxia-specific proteins (e.g., nitroreductases) is performed using AutoDock Vina or Schrödinger Suite .
  • Key Interactions :
    • Nitroimidazole’s nitro group forms hydrogen bonds with catalytic residues.
    • Fluorobenzoate’s aromatic ring engages in π-π stacking with hydrophobic pockets .

Basic: What analytical challenges arise in characterizing this compound, and how are they resolved?

Q. Methodology :

  • Challenges :
    • NMR Signal Overlap : Aromatic protons in fluorobenzoate and imidazole rings may overlap.
    • Hygroscopicity : Sulfonyl/sulfanyl linkers may absorb moisture, affecting elemental analysis.
  • Solutions :
    • High-Resolution NMR : 600 MHz instruments with 19F^{19}F-decoupling clarify aromatic regions .
    • Lyophilization : Compounds are dried under vacuum (<0.1 mmHg) before analysis .

Advanced: What computational tools predict its metabolic stability and toxicity?

Q. Methodology :

  • In Silico Tools :
    • ADMET Predictors : Estimate logP (e.g., ~1.5 for sulfonyl derivatives), cytochrome P450 inhibition, and hERG channel binding .
    • DEREK Nexus : Flags nitroimidazole-related mutagenicity risks via nitroso intermediate formation .

Basic: How is batch-to-batch reproducibility ensured during synthesis?

Q. Methodology :

  • Process Controls :
    • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks coupling reaction progress.
    • Purification : Flash chromatography (petroleum ether/EtOAC gradients) or recrystallization (hexane/EtOAC) yields >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.